Methyl 3-(4-bromophenyl)butanoate - 1021735-42-1

Methyl 3-(4-bromophenyl)butanoate

Catalog Number: EVT-1717913
CAS Number: 1021735-42-1
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: Utilizing 4-bromobenzene derivatives as nucleophiles in reactions with suitable electrophiles. For instance, in the synthesis of Methyl {2‐[3‐(4-bromo­phen­yl)‐1,2,4‐oxadiazol‐5‐ylmeth­oxy]phenyl}­acetate, 4-bromobenzene is reacted with methyl (2-hydroxy­phen­yl)acetate [].
Molecular Structure Analysis
  • Crystallographic studies on numerous 4-bromophenyl derivatives highlight the influence of bromine on intermolecular interactions. For example, in 4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide, the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonding and C—H⋯π interactions [].
Mechanism of Action
  • For example, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent myeloperoxidase inhibitor, exerts its effect by irreversibly binding to the enzyme's active site [].
Applications
  • Medicinal Chemistry: Many 4-bromophenyl derivatives are explored as potential drug candidates. For instance, SUVN-502, a 5-HT6 receptor antagonist containing a 4-bromophenyl group, has shown promise in treating cognitive disorders like Alzheimer's disease [].

1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea

Compound Description: This compound is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in various diseases, including cardiovascular disease. This compound exhibited significant selectivity for MPO over the closely related thyroid peroxidase. It demonstrated efficacy in inhibiting MPO activity in human plasma, ex vivo rat aortic rings, and in vivo mouse models of peritonitis. Notably, it displayed high oral bioavailability and could be administered effectively through food.

Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound belongs to the thiazolopyrimidine class, a group of heterocyclic compounds known for their antitumor activity. They exhibit this activity by inhibiting the replication process of tumor cells. The synthesis and crystallization of this compound aimed to develop procedures for separating its racemic mixture, which arises from the presence of an asymmetric C5 carbon atom. Halogen-π interactions were utilized as supramolecular synthons to achieve chiral separation through the formation of conglomerates.

3-(4-Bromophenyl)-5-methyl-1H-pyrazole

Compound Description: This compound's crystal structure has been determined using single-crystal X-ray diffraction (SCXRD). It belongs to the orthorhombic crystal system and exhibits the space group P212121. The compound's structural characterization provides insights into its molecular geometry and packing arrangement in the solid state, which can be valuable for understanding its physicochemical properties and potential applications.

Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate

Compound Description: This compound features a complex structure characterized by multiple fused rings. In the solid state, it forms centrosymmetric dimers via C—H⋯π interactions. Further stabilization of the crystal structure is achieved through C—H⋯Br hydrogen bonds and π–π interactions.

(12E)-12-(4-Bromobenzylidene)-73-(4-bromophenyl)-,7,16-trimethyl-10-oxa-16-azatetracyclo[11.2.1.02,11.04,9]hexadeca-2(11),4(9)-dien-5-one

Compound Description: This compound possesses a large macrocyclic structure, setting it apart from the previous examples. Its crystal structure, elucidated through X-ray crystallography, exhibits a root-mean-square deviation of 0.27 Å compared to a closely related compound lacking bromine substituents. This finding underscores the impact of halogen substitution on the molecule's conformation.

6. 3-(4-Bromophenyl)-4-{methyl}isoxazol-5(2H)-one

Compound Description: This compound was synthesized via an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid. Its structure, characterized using various spectroscopic methods and X-ray analysis, reveals a complex framework incorporating isoxazole and pyran rings. Docking studies suggest this compound holds promise for biomedical applications, particularly in regulating inflammatory diseases.

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound features a complex, multi-ring structure. The presence of various functional groups like nitro, methoxy, and a β-lactam ring suggests potential for diverse biological activities. The crystal structure analysis reveals the compound's molecular packing is stabilized by a combination of intra- and intermolecular interactions, including C—H⋯O interactions, N—H⋯O hydrogen bonds, and C—H⋯π interactions.

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This compound exhibits a complex structure featuring multiple heterocyclic rings and aryl substituents, including a 4-bromophenyl group. The crystal structure analysis reveals the presence of two distinct ring systems linked by a C—C bond between a dihydropyrazolyl and a pyrazolyl ring. The molecule adopts a non-planar conformation with specific angles between adjacent rings. Furthermore, the crystal packing is characterized by C—H⋯Cl interactions, leading to the formation of chains of molecules along the b-axis direction.

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound was synthesized using a three-step protocol and characterized using various spectroscopic techniques, including HRMS, IR, 1H NMR, and 13C NMR. The structure consists of a central triazole ring with various substituents, including a 4-(4-bromophenyl)piperazine moiety. The compound's structural complexity and the presence of nitrogen and sulfur atoms suggest potential for biological activity and interactions with biological targets.

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

Compound Description: This pyrrole-pyrazole derivative was synthesized using a citric acid-catalyzed Paal-Knorr reaction. This method is notable for its use of stoichiometric reactant quantities, an environmentally friendly solvent, and an inexpensive, non-toxic, and biodegradable organocatalyst. The compound's structure was determined through spectroscopic, thermal (TGA-DSC), and X-ray crystallographic analyses. The crystal structure analysis revealed weak C—H⋯π interactions contributing to hydrogen-bond contacts and dispersion forces controlling the supramolecular assembly.

4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl- 3,4-dihydroquinolin-2(1 H )-one

Compound Description: This compound, a quinolin-2-one derivative, exhibited the most potent cytotoxic activity among a series of synthesized compounds when tested against the MDA-MB cell line (IC50 value of 0.0515 μM). It was designed and synthesized as part of a study focusing on tyrosine kinase inhibitors. Molecular docking studies using Molegro Virtual Docker (MVD-2013, 6.0) software demonstrated its strong affinity towards EGFRK protein, surpassing even the standard drug imatinib. The compound was characterized using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry.

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 receptor (5-HT6R), a promising target for treating cognitive disorders like Alzheimer's disease. It exhibits high affinity for the human 5-HT6R (Ki = 2.04 nM) and remarkable selectivity, exceeding 100-fold over a wide range of other targets, including receptors, enzymes, ion channels, and growth factors. It also demonstrates excellent oral bioavailability, brain penetration, and robust preclinical efficacy. Importantly, it displays synergistic effects on acetylcholine levels in the ventral hippocampus when combined with donepezil and memantine. These characteristics led to its selection for further development, and it has successfully completed Phase 1 safety and pharmacokinetic evaluations, paving the way for Phase 2 proof-of-concept studies.

Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate

Compound Description: This compound serves as a crucial intermediate in synthesizing agonists for the S1P1 receptor, a key player in immune regulation. Each of its four stereoisomers has been successfully synthesized and isolated in gram quantities with high enantiomeric excess (ee) and diastereomeric excess (de) (>98%). This achievement underscores the significance of stereochemical control in drug development, as different isomers can exhibit distinct biological activities. The scalability of the synthesis and isolation processes further highlights its potential for large-scale production.

4-[{3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ylmethylene}-amino]-3-mercapto-1,2,4-triazin-5-one

Compound Description: This compound serves as a bidentate Schiff base ligand and was synthesized by condensing 3-(p-bromophenyl)-1-phenyl-1H-pyrazolecarboxaldehyde with 4-amino-3-mercapto-1,2,4-triazin-5-one. It has been used to generate metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions in both 1:1 and 1:2 molar ratios. These complexes have been characterized using various physicochemical techniques, and their structures have been determined based on spectroscopic and analytical data. Both the ligand and its metal complexes have been screened for their antibacterial and antifungal activities, demonstrating promising results. Furthermore, they exhibit significant anticancer activity against human breast cancer cell lines (MCF-7), as determined by MTT assays.

1'-(4-Bromophenyl)-4'-{4-[(2-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene) methyl] phenyl}-3'',4''-dihydroacenaphthylene-1-spiro-2'-pyrrolidine-3'-spiro-2''-naphthalene-2,1''(1H,2''H)-dione

Compound Description: This newly synthesized pyrrolidine-based compound has been investigated for its potential antifungal activity through in silico studies. Molecular docking simulations using Molegro Virtual Docker (MVD) against the fungal target glucose 6-phosphate synthase demonstrated a strong binding affinity (-141 kcal/mol), suggesting potential for inhibiting this enzyme. The compound's interaction with the target was further analyzed using X-ray crystallography data, providing insights into its binding mode. These preliminary results warrant further investigation into its antifungal efficacy and potential for development as a novel antifungal agent.

2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis. It crystallizes in a specific space group, and the molecular packing within the crystal lattice is stabilized by intermolecular C—Br⋯π interactions. These interactions contribute to the formation of zigzag chains of molecules along a specific crystallographic axis. Furthermore, the crystal structure reveals the presence of C—H⋯N and C—H⋯O hydrogen-bonding interactions, which further reinforce the molecular packing and create a three-dimensional network. The presence of these intermolecular interactions provides insights into the compound's solid-state properties, which could be relevant for various applications, including crystal engineering and material science.

4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate

Compound Description: This novel Schiff base ester has been synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. The compound's structure consists of two aromatic rings connected by an imine linkage, with one of the rings bearing a 4-bromophenyl substituent. The presence of a long-chain hexadecanoyloxy group suggests potential applications in materials chemistry or as a building block for more complex molecules.

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound is characterized by a complex structure featuring a triazolothiadiazine ring system. The molecule exists in a slightly twisted conformation, with the central ring system forming specific dihedral angles with the attached pyridine and benzene rings. The crystal structure reveals weak intramolecular C—H⋯N interactions and intermolecular N—H⋯N hydrogen bonds, resulting in the formation of ribbons along a crystallographic axis. The presence of weak C—H⋯N, C—H⋯π, and π–π interactions further stabilizes the crystal packing.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide Ethanol Disolvate

Compound Description: This compound exhibits a complex structure with multiple rings, including imidazothiazole and thiazolidinone moieties. The crystal structure analysis reveals a disordered 5-methyl-1,3-thiazolidin-4-one group. The molecular packing is stabilized by various intermolecular interactions, including N—H⋯O, O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. Additionally, π–π stacking interactions contribute to the crystal stability.

Methyl {2‐[3‐(4‐bromo­phen­yl)‐1,2,4‐oxadiazol‐5‐ylmeth­oxy]phenyl}­acetate

Compound Description: This compound, a 1,2,4-oxadiazole derivative, was synthesized through a reaction between methyl (2-hydroxyphenyl)acetate and 3-(4-bromophenyl)-5-chloromethyl-1,2,4-oxadiazole. Crystal structure analysis revealed the presence of weak intramolecular C—H⋯N hydrogen bonds, contributing to the molecule's stability in the solid state. 1,2,4-Oxadiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological properties, including analgesic, anti-inflammatory, and antiviral activities. They also act as agonists or antagonists for various receptors, highlighting their potential as lead compounds for drug development.

5-(4-Bromophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran

Compound Description: This benzofuran derivative features a methylsulfinyl group and a 4-bromophenyl substituent. The crystal structure reveals that the oxygen atom and methyl group of the methylsulfinyl moiety are positioned on opposite sides of the benzofuran ring plane. The 4-bromophenyl ring is rotated out of this plane, creating a dihedral angle. The crystal structure is stabilized by weak non-classical intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions.

5-(4-Bromo­phen­yl)-2-methyl-3-methyl­sulfanyl-1-benzofuran

Compound Description: This benzofuran derivative, synthesized via a Lewis acid-catalyzed reaction, features a methylsulfanyl group and a 4-bromophenyl substituent. Its crystal structure is stabilized by a C—H⋯π interaction involving a CH group from the 4-bromophenyl ring and the furan ring.

(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-bromophenyl)prop-2-en-1-one

Compound Description: This compound features a piperazine ring with a bis(4-bromophenyl)methyl substituent and a (E)-3-(4-bromophenyl)prop-2-en-1-one moiety. The crystal structure analysis reveals that the piperazine ring adopts a chair conformation and the C=C double bond has an E configuration. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine

Compound Description: This compound was synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. The crystal structure analysis revealed intramolecular C—H⋯N hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds contributing to the stability of the crystal lattice.

3-(4-Bromophenyl)-2-Phenyl-3,4-Dihydro-2H-Benzo[E][,32,]Oxazaphosphinine

Compound Description: This compound, containing a phosphorus heterocycle, was synthesized by cyclizing 2-[(4-bromophenylamino)-methyl]-phenol with phenyldichlorophosphine. [] It can be further reacted to form P-chalcogenides and metal complexes, demonstrating its versatility as a building block for various organophosphorus compounds. []

Properties

CAS Number

1021735-42-1

Product Name

Methyl 3-(4-bromophenyl)butanoate

IUPAC Name

methyl 3-(4-bromophenyl)butanoate

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

PUJGRHDQMSUGGT-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)Br

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.